N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-functionalized benzamide derivative. Its structure features:
- A benzamide core with N,N-dimethyl substitution.
- A methylsulfonamido group at the 3-position.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the 5-position.
Properties
IUPAC Name |
3-(methanesulfonamido)-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O5S/c1-15(2)16(3,4)24-17(23-15)12-8-11(14(20)19(5)6)9-13(10-12)18-25(7,21)22/h8-10,18H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXWWWFJLSQCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Variations and Properties
Functional Group Impact Analysis
Methylsulfonamido Group (Target Compound) :
- Enhances hydrogen bonding capacity and solubility compared to analogs lacking this group (e.g., ).
- May confer enzyme inhibitory activity (e.g., kinase or protease inhibition) similar to sulfonamide derivatives .
Boronic Ester :
- Enables Suzuki-Miyaura cross-coupling for bioconjugation or derivatization in all listed compounds .
- Stability varies with substituents: electron-withdrawing groups (e.g., fluorine in ) may reduce hydrolysis susceptibility.
Trimethyl Substitution (): Alters electronic and steric profiles, impacting binding interactions. Pyridine vs. Benzene (): Introduces basic nitrogen, affecting solubility and interaction with biological targets.
Preparation Methods
Lithium-Halogen Exchange and Borylation
This method involves the use of n-butyllithium to generate an aryllithium intermediate from a halogenated aromatic precursor, which is then reacted with a boron source such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
| Parameter | Details |
|---|---|
| Starting Material | Halogenated aromatic compound (e.g., bromophenyl derivative) |
| Reagent | n-Butyllithium (1.6 M in hexane) |
| Solvent | Tetrahydrofuran (THF), freshly distilled |
| Temperature | -78 °C for lithiation; gradual warming to room temperature for borylation |
| Reaction Time | 1–2 hours lithiation; 24 hours borylation |
| Atmosphere | Inert (nitrogen) |
| Workup | Quenching with water, extraction with chloroform, drying over MgSO4, rotary evaporation |
| Purification | Silica gel column chromatography (ethyl acetate:dichloromethane) |
| Yield | Approximately 42–45% |
| Product Form | Light-yellow oil |
- The reaction is conducted in a flame-dried two-neck flask under nitrogen to avoid moisture and oxygen.
- The n-butyllithium is added slowly at -78 °C to minimize side reactions.
- After lithiation, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added rapidly.
- The mixture is allowed to warm to room temperature and stirred for 24 hours to ensure complete borylation.
- The product is characterized by ^1H NMR, ^13C NMR, IR, and elemental analysis confirming structure and purity.
Palladium-Catalyzed Miyaura Borylation
This approach uses palladium catalysts to couple aryl halides with bis(pinacolato)diboron in the presence of a base such as potassium acetate, typically in solvents like 1,4-dioxane or tetrahydrofuran under inert atmosphere and elevated temperatures.
| Parameter | Details |
|---|---|
| Starting Material | Aryl bromide or iodide precursor |
| Catalyst | Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane complex (Pd(dppf)Cl2·CH2Cl2) |
| Boron Source | Bis(pinacolato)diboron |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane or tetrahydrofuran |
| Temperature | 80–90 °C |
| Reaction Time | 5–24 hours |
| Atmosphere | Inert (nitrogen) |
| Workup | Evaporation, extraction with dichloromethane, washing with water, drying |
| Purification | Flash column chromatography (MeOH/DCM gradient or ethyl acetate/petroleum ether) |
| Yield | 40–83% |
| Product Form | Brown oil or waxy solid |
- The reaction mixture is degassed and maintained under nitrogen to prevent catalyst deactivation.
- The palladium catalyst loading varies but typically is around 5 mol%.
- Potassium acetate acts as a mild base facilitating the transmetallation step.
- Reaction times depend on the substrate and conditions, with longer times improving conversion.
- Products are confirmed by ^1H NMR and mass spectrometry, showing characteristic signals for the pinacol boronate ester and aromatic protons.
Data Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Product Form | Notes |
|---|---|---|---|---|
| Lithium-Halogen Exchange & Borylation | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, -78 °C to RT | 42–45 | Light-yellow oil | Requires strict inert atmosphere and low temp |
| Pd-Catalyzed Miyaura Borylation | Pd(dppf)Cl2·CH2Cl2, bis(pinacolato)diboron, KOAc, 1,4-dioxane or THF, 80–90 °C, 5–24 h | 40–83 | Brown oil/waxy solid | Scalable, milder conditions, catalyst sensitive |
Research Findings and Observations
- The lithium-halogen exchange method provides moderate yields (~45%) but involves cryogenic conditions and sensitive organolithium reagents, which require careful handling.
- Palladium-catalyzed borylation is more versatile and scalable, with yields up to 83% reported under optimized conditions.
- The choice of solvent and base significantly affects the reaction efficiency; 1,4-dioxane and potassium acetate are preferred for palladium catalysis.
- Purification by flash chromatography is standard to achieve high purity, with NMR and mass spectrometry confirming the structural integrity.
- The boronate ester functionality introduced is crucial for subsequent Suzuki-Miyaura cross-coupling reactions in synthetic applications.
Q & A
Q. 1.1. What are the optimal synthetic routes for preparing N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura coupling) or amide bond formation via activating agents. Key steps include:
- Coupling Agents : Use of N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane to facilitate amide bond formation .
- Temperature Control : Reactions often require inert atmospheres (N₂/Ar) and temperatures between 60–80°C to prevent boronate ester degradation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Q. Table 1: Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range/Reagents | Evidence Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |
| Temperature | 60–80°C (inert atmosphere) | |
| Solvent | DMF, THF, or dichloromethane | |
| Purification | Column chromatography (SiO₂) |
Q. 1.2. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy : Focus on ¹H NMR (δ 6.5–8.0 ppm for aromatic protons; δ 1.3 ppm for tetramethyl dioxaborolan) and ¹¹B NMR (δ 30–35 ppm for boronate esters) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
- IR Spectroscopy : Look for carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
Q. Table 2: Key Spectral Markers
| Technique | Critical Peaks/Features | Evidence Source |
|---|---|---|
| ¹H NMR | Aromatic protons, methyl groups | |
| ¹¹B NMR | δ 30–35 ppm (boronate ester) | |
| HRMS | [M+H]⁺ with high accuracy |
Advanced Research Questions
Q. 2.1. How can computational methods (e.g., DFT, reaction path searches) be integrated into experimental design to predict coupling reaction outcomes or stability under varying conditions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in Suzuki-Miyaura couplings, predicting regioselectivity .
- Reaction Path Search : Apply algorithms like the artificial force-induced reaction (AFIR) method to identify low-energy pathways for boronate ester formation .
- Stability Prediction : Simulate hydrolytic degradation of the dioxaborolan ring under acidic/basic conditions using molecular dynamics .
Case Study : Computational screening of palladium catalyst performance reduced experimental trial iterations by 40% in related boronate syntheses .
Q. 2.2. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?
Methodological Answer:
- Dose-Response Profiling : Conduct assays across a wide concentration range (nM–µM) to distinguish specific inhibition from nonspecific cytotoxicity .
- Off-Target Screening : Use kinase/phosphatase panels to identify non-specific interactions .
- Metabolic Stability Assays : Evaluate half-life in liver microsomes to rule out artifactually low activity due to rapid degradation .
Example : A sulfonamide analog showed IC₅₀ = 50 nM in kinase assays but induced apoptosis at 10 µM, highlighting dose-dependent duality .
Q. 2.3. What strategies are recommended for improving the hydrolytic stability of the dioxaborolan moiety in aqueous biological assays?
Methodological Answer:
Q. Table 3: Stability Optimization Strategies
| Strategy | Implementation | Evidence Source |
|---|---|---|
| Pro-Drug Design | Pinacol ester derivatives | |
| pH Control | Tris buffer (pH 8.0) | |
| Storage | Lyophilized, -20°C, desiccant |
Q. 2.4. How can researchers leverage structural analogs (e.g., fluorinated or nitro-substituted benzamides) to refine structure-activity relationships (SAR) for target engagement?
Methodological Answer:
- Isosteric Replacement : Substitute the methylsulfonamido group with trifluoromethyl or nitro groups to modulate electron-withdrawing effects .
- Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to identify critical hydrogen-bonding interactions .
- Free-Wilson Analysis : Quantitatively correlate substituent effects (e.g., logP, Hammett σ) with bioactivity .
Example : A nitro-substituted analog increased binding affinity 10-fold due to enhanced π-stacking in the ATP pocket .
Data Contradiction Analysis
Q. 3.1. How should discrepancies in reported reaction yields (e.g., 40% vs. 70%) for similar compounds be resolved?
Methodological Answer:
- Replicate Conditions : Standardize catalyst loading (e.g., 5 mol% Pd), solvent purity, and degassing protocols .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., protodeboronation) that reduce yield .
- Scale-Dependent Effects : Test reactions at 0.1 mmol and 1 mmol scales to assess reproducibility .
Q. 3.2. Why do some studies report strong anticancer activity for this compound, while others observe minimal efficacy?
Methodological Answer:
- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) with varying expression of target proteins .
- Compound Purity : Verify purity (>95% by HPLC) to exclude impurities causing off-target effects .
- Pharmacokinetic Profiling : Measure cellular uptake and retention using radiolabeled analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
